molecular formula C25H29N5O2S B1195291 2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone

2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone

Cat. No. B1195291
M. Wt: 463.6 g/mol
InChI Key: QHRLIQVZSCVBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone is a member of piperazines.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Compounds related to the chemical have been synthesized and evaluated for their antimicrobial activities. Some derivatives were found to possess good or moderate activities against microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant and Anticancer Activities

  • Novel derivatives, including those related to the specified chemical, have been synthesized and screened for antioxidant activity. Some compounds demonstrated significant antioxidant potential, surpassing well-known antioxidants like ascorbic acid. Additionally, these compounds exhibited anticancer activity against specific human cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Crystal Structure and Electronic Properties

Synthesis of Novel Derivatives for Biological Studies

  • Researchers have synthesized various novel derivatives, including triazolo[3,4-a]isoquinoline derivatives, for investigating their biological activities. These studies are significant for developing new therapeutic agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Development of Transition Metal Complexes

Antibacterial and Antifungal Studies

Fluorescent Ligands for Receptor Visualization

Antiviral and Antitumoral Activities

properties

Product Name

2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone

Molecular Formula

C25H29N5O2S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H29N5O2S/c1-25(2)16-18-8-4-5-9-19(18)23-26-27-24(30(23)25)33-17-22(31)29-14-12-28(13-15-29)20-10-6-7-11-21(20)32-3/h4-11H,12-17H2,1-3H3

InChI Key

QHRLIQVZSCVBLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 2
Reactant of Route 2
2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 3
Reactant of Route 3
2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 4
Reactant of Route 4
2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 5
Reactant of Route 5
2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone
Reactant of Route 6
Reactant of Route 6
2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone

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